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For Researchers, Scientists, and Drug Development Professionals

Introduction
Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial for embryonic

development, particularly in the formation of the kidneys and heart. Emerging evidence also

points to its significant role as a tumor suppressor in various cancers, including gastric, lung,

and renal cell carcinoma, where its expression is often downregulated. OSR1 exerts its

functions by modulating key signaling pathways, such as Wnt/β-catenin and p53, and by

interacting with other critical transcription factors.

This document provides detailed application notes and protocols for utilizing an OSR1

overexpression plasmid in cell culture experiments. These guidelines are intended to assist

researchers in investigating the functional roles of OSR1 in cellular processes such as

proliferation, differentiation, and signaling.
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Cell Line

Method of
OSR1
Overexpressio
n

Target
Gene/Protein

Change in
Expression

Reference

Human Kidney

Epithelial Cells

(hKEpCs)

Lentiviral

Transduction
OSR1

~3,000-fold

increase in

mRNA

Human Kidney

Epithelial Cells

(hKEpCs)

Lentiviral

Transduction
SIX2

~50,000-fold

increase in

mRNA (for

comparison)

MCF-7 (Breast

Cancer)

OSR1

Overexpression

Vector

E-cadherin Increased

MCF-7 (Breast

Cancer)

OSR1

Overexpression

Vector

N-cadherin Decreased

MCF-7 (Breast

Cancer)

OSR1

Overexpression

Vector

Snail Decreased

MCF-7 (Breast

Cancer)

OSR1

Overexpression

Vector

β-catenin Decreased

MCF-7 (Breast

Cancer)

OSR1

Overexpression

Vector

c-Myc Decreased

MCF-7 (Breast

Cancer)

OSR1

Overexpression

Vector

Cyclin D1 Decreased

ACHN and A498

(Renal Cell

Carcinoma)

shRNA-mediated

knockdown (for

comparison)

p53
Decreased

mRNA
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ACHN and A498

(Renal Cell

Carcinoma)

shRNA-mediated

knockdown (for

comparison)

p21
Decreased

mRNA

ACHN and A498

(Renal Cell

Carcinoma)

shRNA-mediated

knockdown (for

comparison)

p27
Decreased

mRNA

ACHN and A498

(Renal Cell

Carcinoma)

shRNA-mediated

knockdown (for

comparison)

p57
Decreased

mRNA

ACHN and A498

(Renal Cell

Carcinoma)

shRNA-mediated

knockdown (for

comparison)

RB
Decreased

mRNA
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Cell Line Assay
Effect of OSR1
Overexpressio
n

Quantitative
Change

Reference

MDA-MB-231

(Breast Cancer)
CCK-8 Assay

Inhibition of cell

proliferation

Statistically

significant

decrease

MCF-7 (Breast

Cancer)
CCK-8 Assay

Inhibition of cell

proliferation

Statistically

significant

decrease

MDA-MB-231

(Breast Cancer)

Colony

Formation Assay

Reduced

clonogenic

potential

Statistically

significant

decrease

MCF-7 (Breast

Cancer)

Colony

Formation Assay

Reduced

clonogenic

potential

Statistically

significant

decrease

MDA-MB-231

(Breast Cancer)

Transwell

Migration Assay

Reduced

migratory

capability

Statistically

significant

decrease

MCF-7 (Breast

Cancer)

Transwell

Migration Assay

Reduced

migratory

capability

Statistically

significant

decrease

Gastric Cancer

Cell Lines

p53 Luciferase

Reporter Assay

Activation of p53

transcriptional

activity

~2 to 3-fold

increase

Gastric Cancer

Cell Lines

TCF/LEF

Luciferase

Reporter Assay

Repression of

TCF/LEF

transcriptional

activity

~50% decrease
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Upstream Regulators

Downstream Effects

Wnt/β-catenin Pathway p53 Pathway Kidney Development

Tbx5

OSR1

activates

Runx2

represses

Ikzf1

represses

1,25-dihydroxyvitamin D3

induces

β-catenin
TCF/LEF

repressesSOX9

represses

p53

activates

Pax2

activates

Wt1

activates

Lhx1

activates

Six2

interacts with

Cell Proliferation
(e.g., c-Myc, Cyclin D1)

promotes

activates

Apoptosis

induces

Cell Cycle Arrest
(e.g., p21)

induces
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Caption: OSR1 Signaling Pathways.
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Caption: Experimental Workflow for OSR1 Overexpression Studies.

Experimental Protocols
Transient Transfection of OSR1 Overexpression Plasmid
This protocol is suitable for transiently expressing OSR1 in a variety of mammalian cell lines,

such as HEK293T, for initial functional studies.

Materials:

OSR1 overexpression plasmid

HEK293T cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin
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Lipofectamine™ 3000 Transfection Reagent (or similar)

Opti-MEM™ I Reduced Serum Medium

6-well plates

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density

that will result in 70-90% confluency at the time of transfection.

Transfection Complex Preparation:

For each well, dilute 2.5 µg of the OSR1 overexpression plasmid in 125 µL of Opti-MEM™

medium.

In a separate tube, dilute 5 µL of P3000™ Reagent in the diluted DNA solution.

In another separate tube, dilute 3.75 µL of Lipofectamine™ 3000 reagent in 125 µL of

Opti-MEM™ medium.

Combine the diluted DNA and diluted Lipofectamine™ 3000 reagent. Mix gently and

incubate for 15 minutes at room temperature.

Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock

the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Analysis: After incubation, harvest the cells for downstream applications such as qRT-PCR or

Western blotting to confirm OSR1 overexpression.

Generation of Stable OSR1 Overexpressing Cell Lines
via Lentiviral Transduction
This protocol describes the generation of a stable cell line with constitutive OSR1 expression,

which is ideal for long-term studies.
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Materials:

Lentiviral vector containing the OSR1 gene and a selection marker (e.g., puromycin

resistance)

Packaging plasmids (e.g., psPAX2, pMD2.G)

HEK293T cells (for lentivirus production)

Target cell line

Polybrene

Puromycin

Procedure:

Lentivirus Production:

Co-transfect HEK293T cells with the OSR1 lentiviral vector and packaging plasmids using

a suitable transfection reagent.

Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

Filter the supernatant through a 0.45 µm filter to remove cell debris.

Transduction of Target Cells:

Seed the target cells in a 6-well plate.

The next day, replace the medium with fresh medium containing the lentiviral supernatant

and Polybrene (final concentration 4-8 µg/mL).

Incubate for 24 hours.

Selection:

After 24 hours, replace the virus-containing medium with fresh medium containing the

appropriate concentration of puromycin (determine the optimal concentration for your cell
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line with a kill curve).

Continue to culture the cells in the selection medium, replacing it every 2-3 days, until

resistant colonies are visible.

Expansion and Validation:

Isolate and expand individual resistant colonies.

Validate OSR1 overexpression in the stable cell line clones by qRT-PCR and Western

blotting.

Western Blotting for OSR1 Protein Expression
Materials:

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibody against OSR1

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Procedure:

Cell Lysis: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15

minutes at 4°C and collect the supernatant.

Protein Quantification: Determine the protein concentration of the lysates using the BCA

assay.

SDS-PAGE and Transfer:
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Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-OSR1 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST and visualize the protein bands using

an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for OSR1 mRNA
Expression
Materials:

RNA extraction kit (e.g., TRIzol)

cDNA synthesis kit

SYBR Green qPCR Master Mix

Primers for OSR1 and a housekeeping gene (e.g., GAPDH)

Procedure:

RNA Extraction and cDNA Synthesis:

Extract total RNA from the cells using an RNA extraction kit according to the

manufacturer's instructions.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
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qPCR Reaction:

Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers for

OSR1 or the housekeeping gene, and the synthesized cDNA.

Run the qPCR reaction in a real-time PCR system.

Data Analysis: Analyze the results using the ΔΔCt method to determine the relative

expression of OSR1 mRNA, normalized to the housekeeping gene.

Luciferase Reporter Assay for Wnt/β-catenin (TCF/LEF)
and p53 Signaling
Materials:

TCF/LEF or p53 luciferase reporter plasmid

Renilla luciferase control plasmid

Dual-Luciferase® Reporter Assay System

Luminometer

Procedure:

Co-transfection: Co-transfect the cells with the OSR1 overexpression plasmid, the respective

luciferase reporter plasmid (TCF/LEF or p53), and the Renilla luciferase control plasmid.

Cell Treatment (Optional): If studying the effect of OSR1 on pathway activation, treat the

cells with an appropriate agonist or antagonist for the Wnt or p53 pathway.

Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided in the

Dual-Luciferase® Reporter Assay System.

Luciferase Measurement:

Measure the firefly luciferase activity in the cell lysate.
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Subsequently, measure the Renilla luciferase activity in the same sample.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency. Compare the normalized luciferase activity

between cells with and without OSR1 overexpression.

Co-Immunoprecipitation (Co-IP) for OSR1 Protein
Interactions
This protocol can be used to investigate the interaction of OSR1 with known or putative binding

partners (e.g., Wt1, Six2).

Materials:

Co-IP lysis buffer (non-denaturing)

Antibody against OSR1 (for immunoprecipitation)

Antibody against the putative interacting protein (for Western blotting)

Protein A/G magnetic beads

IgG control antibody

Procedure:

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to

reduce non-specific binding.

Immunoprecipitation:

Incubate the pre-cleared lysate with the anti-OSR1 antibody or an IgG control antibody

overnight at 4°C with gentle rotation.

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
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Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove

non-specifically bound proteins.

Elution and Analysis:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting using an antibody against the putative

interacting protein. The presence of a band in the OSR1 IP lane but not in the IgG control

lane indicates an interaction.

To cite this document: BenchChem. [Application Notes and Protocols: OSR1 Overexpression
Plasmid for Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1578480#osr1-overexpression-plasmid-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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